REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:14]=[C:13](Cl)[CH:12]=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8])=[N+]=[N-]>C(O)C>[NH2:1][CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8]
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Name
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2-(Azidomethyl)-4-chloro-N-methylbenzamide
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Quantity
|
0.88 g
|
Type
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reactant
|
Smiles
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N(=[N+]=[N-])CC1=C(C(=O)NC)C=CC(=C1)Cl
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
ADDITION
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Details
|
treated with 10% Pd on carbon (80 mg)
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Type
|
FILTRATION
|
Details
|
After one hour the reaction was filtered through Celite
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C(=O)NC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |